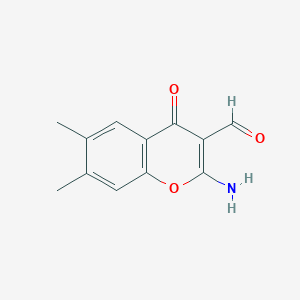
2-Amino-3-formyl-6,7-dimethylchromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-formyl-6,7-dimethylchromone is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives of 2-amino-3-formyl-6,7-dimethylchromone exhibit significant cytotoxicity against various cancer cell lines. For instance, hydrazone derivatives synthesized from this compound have been evaluated for their efficacy against leukemia cells, demonstrating promising results in inhibiting tumor growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone A | H2-60 | 15.4 |
| Hydrazone B | NALM-6 | 12.8 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that certain derivatives possess inhibitory effects against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Insecticidal Activity
Chromone analogs have been explored for their insecticidal properties. The synthesis of diacylhydrazines from this compound has resulted in compounds that show effectiveness against agricultural pests .
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Diacylhydrazine A | Aphids | 85 |
| Diacylhydrazine B | Whiteflies | 78 |
Schiff Bases and Hydrazones
The ability to form Schiff bases and hydrazones makes this compound a valuable intermediate in organic synthesis. These derivatives can be further modified to create a variety of functionalized compounds with diverse biological activities .
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing new hydrazone derivatives from this compound highlighted the compound's versatility. The synthesized derivatives were tested against different cancer cell lines, revealing that modifications at the amino group significantly enhanced cytotoxicity.
Case Study 2: Development of Insecticides
In another instance, researchers synthesized a series of chromone-based insecticides derived from the compound. These were subjected to field tests against common agricultural pests, demonstrating superior efficacy compared to existing commercial products.
Eigenschaften
CAS-Nummer |
94978-87-7 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-amino-6,7-dimethyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-6-3-8-10(4-7(6)2)16-12(13)9(5-14)11(8)15/h3-5H,13H2,1-2H3 |
InChI-Schlüssel |
VHPOBVWIUYMENY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=C(C2=O)C=O)N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OC(=C(C2=O)C=O)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















